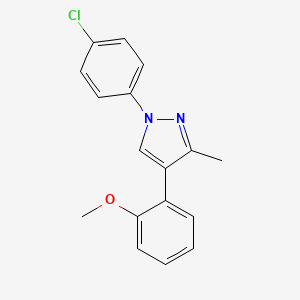
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, also known as CMPP, is a heterocyclic aromatic compound with potential applications in the fields of synthetic organic chemistry and drug discovery. It is a pyrazole-containing compound, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. CMPP has been studied for its potential as a drug candidate due to its unique structure and properties.
Scientific Research Applications
Structural Analysis and Tautomerism
Research has delved into the structural aspects of NH-pyrazoles, including compounds with configurations similar to "1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole". One study examined the tautomerism and crystal structures of NH-pyrazoles, revealing complex patterns of hydrogen bonds and tautomerism both in solution and the solid state, indicating significant structural versatility and potential for diverse chemical applications (Cornago et al., 2009).
Synthesis and Crystallography
Another study focused on the synthesis and crystallographic analysis of related pyrazole compounds, highlighting the challenges and intricacies of regiospecific synthesis and structure determination. This research underscores the importance of accurate structural elucidation in the development of chemical compounds for various applications (Kumarasinghe et al., 2009).
Inhibitory Properties and Dosage Formulation
The compound's structural characteristics have been linked to its inhibitory properties, as demonstrated in a study on a COX-1-selective inhibitor, showcasing the potential for pharmaceutical applications. This research provides insights into the molecular interactions and potential for improved oral bioavailability in drug formulation (Long et al., 2009).
Novel Fungicide Synthesis
"this compound" and its derivatives have also been explored for their potential as novel fungicides. One study detailed the synthesis of a radiolabeled version of such a compound for use in studying its metabolism, toxicology, and environmental impact, emphasizing its broad-spectrum and high activity against fungi (Liu et al., 2011).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition was investigated, demonstrating the compounds' effectiveness in protecting mild steel in acidic environments. This research highlights the practical applications of pyrazole derivatives in industrial settings, offering solutions for corrosion protection (Yadav et al., 2016).
Molecular Docking and Quantum Calculations
Further studies have applied molecular docking and quantum chemical calculations to pyrazole derivatives, aiming to understand their molecular structure and potential biological effects. Such research lays the groundwork for the development of new drugs and materials with specific properties (Viji et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-12-16(15-5-3-4-6-17(15)21-2)11-20(19-12)14-9-7-13(18)8-10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJPXODAUMWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

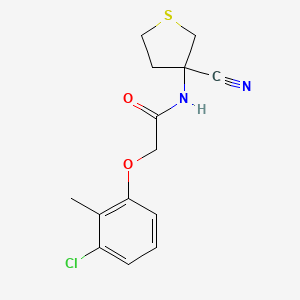
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

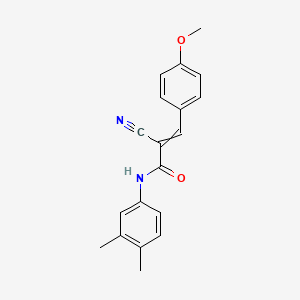
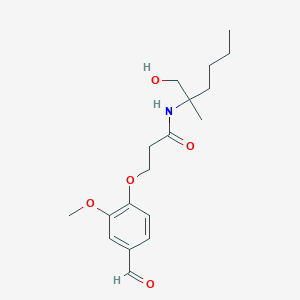
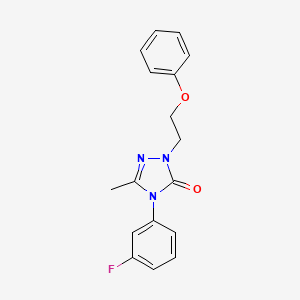

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)
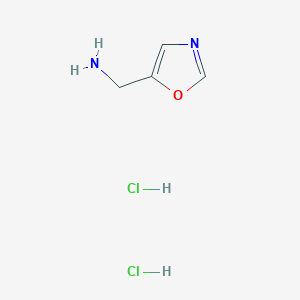
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)
![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2669838.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)